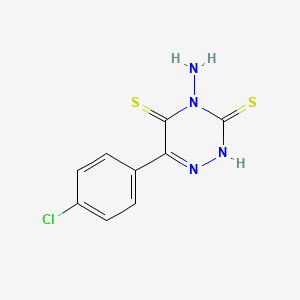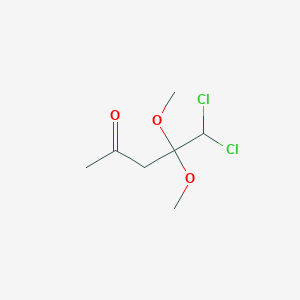
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- is a complex organic compound that belongs to the diazepine family These compounds are characterized by a seven-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, ethylamine, and other reagents that facilitate the formation of the diazepine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk.
化学反应分析
Types of Reactions
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazepine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes involving diazepine derivatives.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1H-1,4-Diazepine-5,7(2H,6H)-dione: A simpler analog without the benzoyl and ethyl groups.
1,4-Dibenzoyl-1H-1,4-diazepine: Lacks the diethyl substitution.
6,6-Diethyl-1H-1,4-diazepine-5,7(2H,6H)-dione: Similar structure but without the benzoyl groups.
Uniqueness
The presence of both benzoyl and ethyl groups in 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
61495-85-0 |
|---|---|
分子式 |
C23H24N2O4 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
1,4-dibenzoyl-6,6-diethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C23H24N2O4/c1-3-23(4-2)21(28)24(19(26)17-11-7-5-8-12-17)15-16-25(22(23)29)20(27)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI 键 |
GDIHFUOIWJJQKD-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(CCN(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


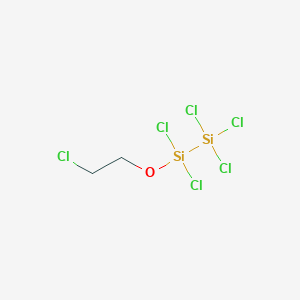
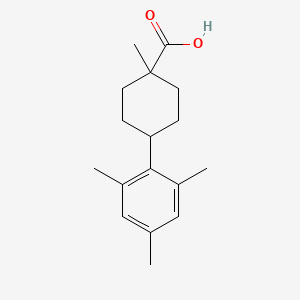
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
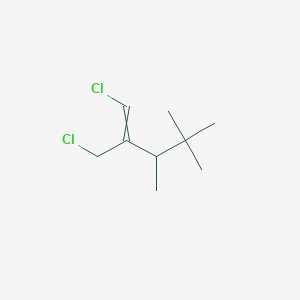
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
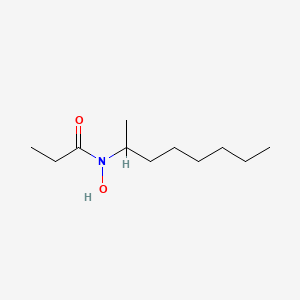
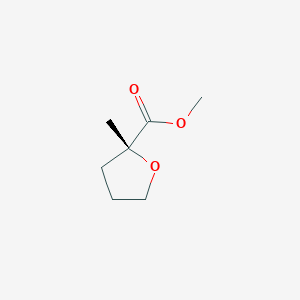
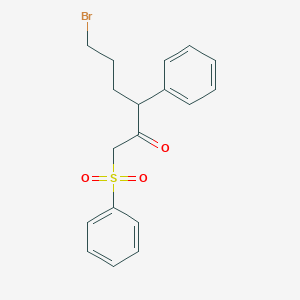

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
